Indeglitazar

Catalog No.
S530608
CAS No.
835619-41-5
M.F
C19H19NO6S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeglitazar

CAS Number

835619-41-5

Product Name

Indeglitazar

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PLX-204; PLX204; PLX 204; PPM-204; PPM204; PPM 204; Indeglitazar

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O

Description

The exact mass of the compound Indeglitazar is 389.0933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indeglitazar as a Chemical Tool

Due to its ability to activate PPARγ, Indeglitazar is a valuable tool in scientific research. Researchers can use it to study the role of PPARγ in various biological processes. For instance, studies have employed Indeglitazar to investigate its effects on:

  • Cellular differentiation and proliferation: PPARγ plays a role in regulating how cells grow and mature. Indeglitazar can be used to explore how PPARγ activation influences these processes ()
  • Inflammation: PPARγ has anti-inflammatory properties. Studies using Indeglitazar can help elucidate the mechanisms by which PPARγ reduces inflammation ()
  • Metabolic regulation: PPARγ is involved in regulating metabolism, including sugar and fat breakdown. Research with Indeglitazar can provide insights into how PPARγ activation impacts these processes ()

By understanding how Indeglitazar affects PPARγ signaling, researchers can gain valuable knowledge about various physiological functions and potentially identify new therapeutic targets for different diseases.

Indeglitazar in Drug Discovery

The discovery of Indeglitazar serves as an example of fragment-based drug discovery (FBDD) (). FBDD is a technique where researchers start with small molecule fragments known to bind to a target protein and then optimize them to create more potent and selective drugs. In the case of Indeglitazar, researchers identified a small molecule fragment that bound to PPARγ and then chemically modified it to create Indeglitazar, which has a higher binding affinity.

Indeglitazar is a synthetic compound classified as an indolyl carboxylic acid derivative. Its chemical formula is C₁₉H₁₉NO₆S, and it features a complex structure characterized by an indole ring linked to a carboxylic acid chain. The compound is recognized for its role as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), specifically targeting PPAR alpha, PPAR gamma, and PPAR delta subtypes. This unique activity positions Indeglitazar as a potential therapeutic agent for metabolic disorders, particularly in managing diabetes and related conditions .

, primarily involving its interactions with biological targets. As a PPAR agonist, it activates these receptors, leading to various downstream effects such as enhanced glucose uptake and lipid metabolism. The compound's reactivity may also involve hydrolysis and oxidation processes, particularly in metabolic pathways where it is converted into active metabolites or eliminated from the body .

Indeglitazar exhibits notable biological activity by enhancing insulin sensitivity and stimulating adiponectin secretion. Its mechanism of action involves the modulation of lipid and glucose metabolism through PPAR activation. Studies have shown that Indeglitazar can significantly lower glucose levels, insulin resistance, triglycerides, and free fatty acids in animal models . Furthermore, it has been evaluated for its potential in treating conditions like nonalcoholic steatohepatitis (NASH) due to its favorable metabolic effects .

The synthesis of Indeglitazar involves multi-step organic reactions that typically include:

  • Formation of the Indole Ring: A key step in creating the indole structure through cyclization reactions.
  • Carboxylic Acid Attachment: The introduction of the carboxylic acid moiety is achieved via acylation methods.
  • Sulfonamide Formation: A sulfonamide group is incorporated to enhance the compound's biological activity.

These steps often utilize various reagents and conditions tailored to achieve high yields and purity of the final product .

Indeglitazar has promising applications in:

  • Diabetes Management: As a PPAR pan-agonist, it helps regulate glucose metabolism and improve insulin sensitivity.
  • Lipid Metabolism Disorders: It may be beneficial in conditions like dyslipidemia due to its lipid-lowering effects.
  • Nonalcoholic Fatty Liver Disease: Ongoing research explores its efficacy in treating liver conditions associated with metabolic syndrome .

Interaction studies indicate that Indeglitazar can influence various metabolic pathways by interacting with multiple receptors beyond PPARs. For instance, its effects on adiponectin expression suggest potential interactions with signaling pathways involved in fat metabolism and energy homeostasis. Additionally, research has highlighted its ability to modulate inflammatory responses associated with metabolic diseases .

Several compounds share structural or functional similarities with Indeglitazar, including:

Compound NameSimilarity TypeUnique Features
RosiglitazonePPAR gamma agonistPrimarily targets PPAR gamma; used for diabetes.
PioglitazonePPAR gamma agonistSimilar mechanism but different side effect profile.
LanifibranorPPAR pan-agonistNewer compound with broader applications in NASH.
SaroglitazarDual PPAR alpha/gammaFocused on lipid metabolism; different efficacy profile.

Indeglitazar stands out due to its unique ability to activate all three PPAR subtypes simultaneously, offering a comprehensive approach to managing metabolic disorders . Its distinct structure also contributes to its specific pharmacokinetic properties and biological effects compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

389.09330850 g/mol

Monoisotopic Mass

389.09330850 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JMC809G4ZH

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]

Other CAS

835619-41-5

Wikipedia

Indeglitazar

Dates

Modify: 2023-07-15
1: Artis DR, Lin JJ, Zhang C, Wang W, Mehra U, Perreault M, Erbe D, Krupka HI,

Explore Compound Types